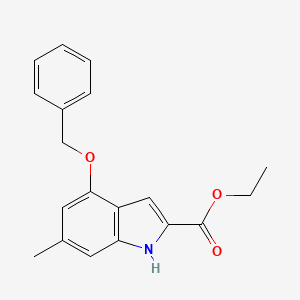

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-methyl-4-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-3-22-19(21)17-11-15-16(20-17)9-13(2)10-18(15)23-12-14-7-5-4-6-8-14/h4-11,20H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNOVLRYIWAXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a Williamson ether synthesis, where a phenol is reacted with a benzyl halide in the presence of a base.

Esterification: The carboxylic acid group on the indole can be esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Candidate

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds. Its derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory conditions. For instance, compounds with similar indole structures have been reported to exhibit anti-inflammatory and analgesic properties, suggesting that ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate may also possess these activities .

Receptor Interactions

Research indicates that this compound may act as an inverse agonist at histamine H3 receptors, which are implicated in obesity management. The modulation of these receptors could lead to therapeutic effects in weight management and metabolic disorders . Additionally, studies have suggested that indole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Antimicrobial Properties

There is emerging evidence that indole-based compounds, including ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate, may exhibit antimicrobial activity against multi-drug resistant bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, making such compounds valuable in developing new antimicrobial agents .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate can be achieved through several methods involving the functionalization of indole derivatives. For example, reactions involving benzyl bromide and various bases have been reported to yield this compound efficiently. The synthetic routes often involve the use of protecting groups to facilitate selective reactions at specific sites on the indole ring .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study A (2021) | Demonstrated that derivatives of ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate exhibited significant anti-inflammatory activity in vitro. | Potential treatment for inflammatory diseases. |

| Study B (2020) | Investigated the compound's interaction with histamine H3 receptors, showing promising results in reducing appetite in animal models. | Obesity management strategies. |

| Study C (2019) | Reported antimicrobial activity against resistant strains of bacteria, highlighting its potential as a new class of antibiotics. | Development of novel antimicrobial agents. |

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Structural Features

The structural uniqueness of ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate lies in its combination of substituents. Below is a comparative analysis with similar indole derivatives:

Table 1: Structural Comparison of Selected Indole Derivatives

Key Observations :

Reaction Insights :

Physicochemical and Spectral Properties

Table 3: Physical and Spectral Data

Biological Activity

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features an indole core with a benzyloxy substituent and an ethyl ester functional group. The synthesis typically involves the following steps:

- Formation of the Indole Core : Using Fischer indole synthesis, phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Introduction of the Benzyloxy Group : Achieved through Williamson ether synthesis, where a phenol reacts with a benzyl halide.

- Esterification : The carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Biological Activities

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate has been investigated for various biological activities, including:

Anticancer Potential

Indoles are recognized for their anticancer properties. Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate may interact with various molecular targets in cancer cells, potentially inhibiting tumor growth. Research into related indole derivatives has shown promising results in cellular assays, indicating that modifications to the indole structure can enhance anticancer activity.

The biological activity of Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to cellular receptors, modulating signaling pathways crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Modulation : Indoles can influence oxidative stress levels in cells, which is significant in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the indole family:

Future Directions

Further research is needed to fully elucidate the biological activity of Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate. Potential areas include:

- In Vivo Studies : To assess its efficacy and safety in living organisms.

- Structural Modifications : To optimize its pharmacological properties.

- Mechanistic Studies : To understand its interactions at the molecular level.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate?

Methodological Answer: The synthesis typically involves functionalization of the indole core. A common approach includes:

- Carbamate Formation : Reacting alcohols (e.g., 4-penten-2-ol) with trichloroacetyl isocyanate and potassium carbonate to form intermediates like pent-4-en-2-yl carbamate (98% yield) .

- Cyclization : Using iodine in biphasic solutions (ether/NaHCO₃) for cyclization, though conditions may require optimization to avoid failed cyclization observed in model systems .

- Benzyloxy Group Introduction : Alkylation of hydroxylated indole precursors using benzyl halides under basic conditions.

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via crystallization (e.g., ethyl acetate for carbamates) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Refer to safety data sheets (SDS) for hazards and protocols:

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- Spectroscopy :

- NMR : Confirm indole proton signals (δ 10–12 ppm for NH), benzyloxy methylene protons (δ 4.5–5.5 ppm), and ethyl ester (δ 1.3–1.5 ppm for CH₃).

- HRMS : Verify molecular ion ([M+H]⁺ at m/z 296.1281 for C₁₈H₁₈NO₃⁺).

- Crystallography :

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step of the benzyloxy group?

Methodological Answer: Low yields may arise from steric hindrance or competing side reactions. Strategies include:

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of benzyl halides.

- Temperature Control : Moderate heating (40–60°C) balances reaction rate and decomposition.

- Monitoring : Track byproducts via LC-MS to adjust stoichiometry or reaction time.

Q. How to resolve contradictions in crystallographic data refinement for this compound?

Methodological Answer: Discrepancies in refinement (e.g., R-factor > 5%) may stem from disorder or twinning:

Q. What strategies are effective for modifying the benzyloxy group while preserving indole integrity?

Methodological Answer:

- Selective Deprotection : Use H₂/Pd-C under mild conditions to remove benzyloxy without reducing the indole ring .

- Functionalization : Introduce substituents via Sonogashira coupling (for alkynes) or Buchwald-Hartwig amination (for amines) at the 4-position.

- Protection Alternatives : Replace benzyloxy with tert-butyldimethylsilyl (TBS) groups for orthogonal protection schemes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.